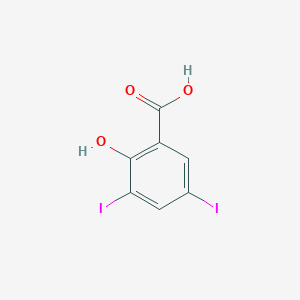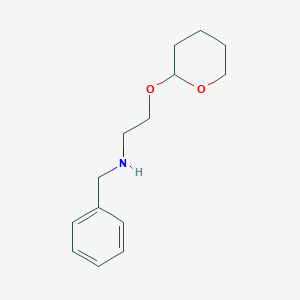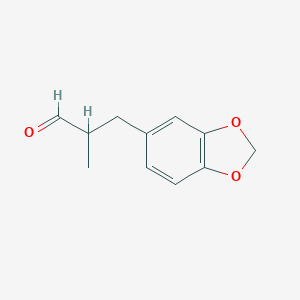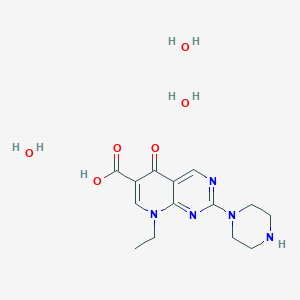
Pipemidic acid trihydrate
Vue d'ensemble
Description
Improved Synthesis of Intermediates of Pipemidic Acid
An advancement in the synthesis of pipemidic acid intermediates has been reported, which optimizes the production process. The study describes the use of triethyl orthoformate, diethyl malonate, and urea as raw materials, with zinc propionate serving as a catalyst. This method enhances the yield of the pyrimidine ester, a crucial intermediate in the synthesis of pipemidic acid, while also reducing material costs compared to previous catalysts .
Bioactivity of Pipemidic Acid Metal Complexes
Research into the bioactivity of pipemidic acid has led to the development of novel metal complexes with enhanced antimicrobial properties. By integrating pipemidic acid with metals such as manganese (II), zinc (II), and calcium (II), researchers have created stable isostructural three-dimensional hydrogen bonding frameworks. These complexes not only retain the antimicrobial activity of pipemidic acid but, in some cases, show increased efficacy, particularly against Escherichia coli. The study also confirms that the general toxicity of these complexes is comparable to that of pipemidic acid, using the Artemia salina model, indicating their potential as therapeutic agents .
Stereoselective Syntheses Related to Pipemidic Acid
While not directly related to pipemidic acid, research on the stereoselective synthesis of L-pipecolic acid and (2S,3S)-3-hydroxypipecolic acid provides insight into the synthesis of structurally related compounds. These syntheses were achieved from a chiral N-imino-2-phenyl-1,2-dihydropyridine intermediate, with the introduction of a 3-hydroxy substituent via a hetero-Diels-Alder reaction with singlet oxygen. This research contributes to the broader understanding of synthetic pathways that could be relevant for the synthesis of pipemidic acid derivatives .
Electrochemical Analysis of Pipemidic Acid
The electrochemical behavior of pipemidic acid has been studied using various voltammetric techniques. Pipemidic acid exhibits two reduction processes in acidic conditions and one or two processes in alkaline conditions. By employing adsorptive stripping voltammetry, researchers have developed a method to accumulate pipemidic acid on an electrode surface, allowing for its detection and quantification in human urine. This method provides a sensitive means to measure pipemidic acid concentrations, with a linear calibration range suitable for clinical analysis .
Applications De Recherche Scientifique
Vapochromic Properties
Pipemidic acid (PPA), a quinolone antibacterial agent, exhibits vapochromism - a reversible color change induced by vapor. This property is observed in its trihydrate phase when exposed to acetonitrile vapor, shifting from colorless to yellow and reverting under high humidity. This transition involves a change from a zwitterionic to a non-zwitterionic form due to hydrogen bond rearrangement. The color change correlates with changes in the molecular electronic state, highlighting PPA's potential as a sensor for volatile organic compounds or humidity (Sakon, Sekine, & Uekusa, 2016).
Enhancement of Antibacterial and Anticancer Activities
Incorporating pipemidic acid into Heptakis (2,3,6-tri-O-methyl)-β-cyclodextrin (TRIMEB) significantly boosts its antibacterial activity, especially against Escherichia coli, and exhibits enhanced tumor cytotoxicity. This approach provides a promising avenue for new drug formulations, leveraging pipemidic acid's enhanced bioactivity in complex forms (Lavorgna et al., 2019).
Solvent Composition Influence
Research on pipemidic acid's solubility and dissolution profiles across different solvent mixtures indicates a dependency on the solvent's chemical nature and polarity. Particularly, the study identified a trihydrated form of pipemidic acid in certain aqueous mixtures, suggesting implications for its stability and solubility characteristics (Romero et al., 2004).
Safety And Hazards
For safety, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3.3H2O/c1-2-18-8-10(13(21)22)11(20)9-7-16-14(17-12(9)18)19-5-3-15-4-6-19;;;/h7-8,15H,2-6H2,1H3,(H,21,22);3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMXYPLWYMOYPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222883 | |
| Record name | Pipemidic acid trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pipemidic acid trihydrate | |
CAS RN |
72571-82-5 | |
| Record name | Pipemidic acid trihydrate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072571825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pipemidic acid trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Ethyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acid * 3 H2O | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPEMIDIC ACID TRIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N734WBH1TJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




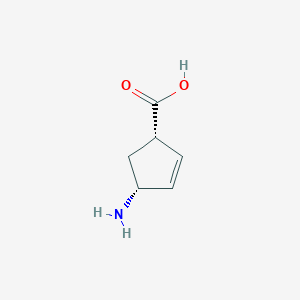
![4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B122330.png)

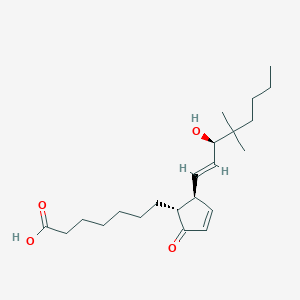
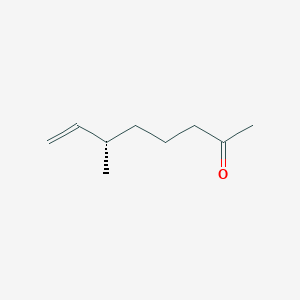
![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B122336.png)
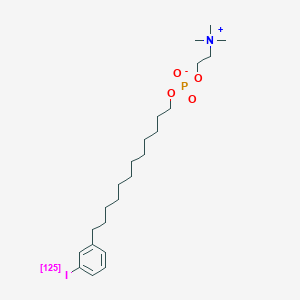
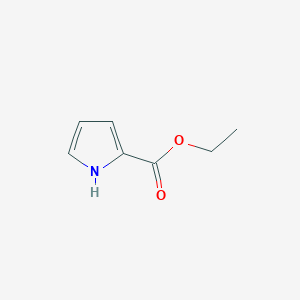
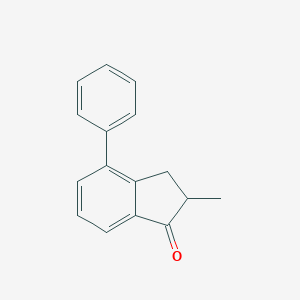
![(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B122345.png)
